4-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine
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Overview
Description
4-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound features a 3-chlorophenyl group attached to the fourth position of the pyrazole ring and a methyl group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorobenzaldehyde and hydrazine hydrate.
Formation of Hydrazone: 3-chlorobenzaldehyde reacts with hydrazine hydrate to form the corresponding hydrazone.
Cyclization: The hydrazone undergoes cyclization in the presence of a suitable catalyst, such as acetic acid, to form the pyrazole ring.
Methylation: The resulting pyrazole is then methylated using methyl iodide in the presence of a base like potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding pyrazole N-oxide.
Reduction: Formation of the reduced pyrazole derivative.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
4-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.
Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Materials Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.
Industry: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 4-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(3-Chlorophenyl)-1H-pyrazol-5-amine: Lacks the methyl group at the first position.
4-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine: Has a chlorine atom at the fourth position of the phenyl ring instead of the third.
4-(3-Bromophenyl)-1-methyl-1H-pyrazol-5-amine: Contains a bromine atom instead of chlorine.
Uniqueness
4-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine is unique due to the specific positioning of the chlorine atom on the phenyl ring and the presence of a methyl group on the pyrazole ring. These structural features can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
4-(3-chlorophenyl)-2-methylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c1-14-10(12)9(6-13-14)7-3-2-4-8(11)5-7/h2-6H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRXZDCLAKYADQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C2=CC(=CC=C2)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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